molecular formula C16H12N2O4 B11716731 4-Benzylamino-3-nitrocoumarin CAS No. 50527-29-2

4-Benzylamino-3-nitrocoumarin

Cat. No.: B11716731
CAS No.: 50527-29-2
M. Wt: 296.28 g/mol
InChI Key: DLBIJZSVHCCMOX-UHFFFAOYSA-N
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Description

4-Benzylamino-3-nitrocoumarin is a synthetic coumarin derivative characterized by the molecular formula C16H12N2O4 . This compound features a benzylamino substitution at the 4-position and a nitro group at the 3-position of the coumarin scaffold, a classic privileged structure in medicinal chemistry known for its versatility and wide range of biological activities . Coumarins are recognized for their low molecular weight, simple structure, and high bioavailability, making them excellent templates for drug discovery . The coumarin core is a significant pharmacophore, with derivatives demonstrating numerous pharmacological effects such as anticancer, antimicrobial, antioxidant, and anti-inflammatory activities . Specifically, 4-arylamino-3-nitrocoumarin analogues have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, indicating their potential as subjects in anticancer research . The structural motifs present in this compound make it a valuable intermediate for further chemical elaboration and a candidate for investigating structure-activity relationships (SAR) in the development of new therapeutic agents . Intended Use and Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzylamino)-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBIJZSVHCCMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198533
Record name Coumarin, 4-benzylamino-3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50527-29-2
Record name Coumarin, 4-benzylamino-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050527292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 4-benzylamino-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Benzylamino 3 Nitrocoumarin

Precursor Synthesis Strategies for 3-Nitrocoumarin (B1224882) Scaffolds

The foundational step in synthesizing 4-benzylamino-3-nitrocoumarin is the preparation of a 3-nitrocoumarin core. This typically begins with the commercially available 4-hydroxycoumarin (B602359), which undergoes specific electrophilic substitution reactions.

Nitration Protocols for 4-Hydroxycoumarin Derivatives

The introduction of a nitro group at the C3 position of the coumarin (B35378) nucleus is a critical transformation. This is most commonly achieved through the direct nitration of 4-hydroxycoumarin. Various protocols have been established to afford the key intermediate, 4-hydroxy-3-nitrocoumarin (B1395564).

One widely employed method involves treating 4-hydroxycoumarin with a nitrating agent in an acidic medium. For instance, the reaction of 4-hydroxycoumarin with a mixture of concentrated nitric acid and glacial acetic acid effectively yields 4-hydroxy-3-nitrocoumarin. arabjchem.orgresearchgate.netsemanticscholar.org The use of 72% nitric acid in glacial acetic acid has also been reported as an effective condition for this transformation. semanticscholar.orgsigmaaldrich.com Studies have documented the preparation of a range of substituted 4-hydroxy-3-nitrocoumarins through the nitration of the corresponding 4-hydroxycoumarin precursors, highlighting the versatility of this approach. nih.gov

It is important to control the reaction conditions, as nitration can also occur at other positions on the coumarin ring. For example, using sodium nitrate (B79036) in sulfuric acid at low temperatures can lead to the formation of 4-hydroxy-6-nitrocoumarin. arabjchem.org However, for the synthesis of the target compound, selective nitration at the 3-position is essential.

Table 1: Selected Nitration Protocols for 4-Hydroxycoumarin

Reagents Solvent Product Reference
Conc. Nitric Acid Glacial Acetic Acid 4-Hydroxy-3-nitrocoumarin arabjchem.orgresearchgate.netsemanticscholar.org

Halogenation and Functionalization of Coumarin Nuclei

Following nitration, the next strategic step involves the halogenation of the 4-position to create a reactive site for subsequent nucleophilic substitution. The hydroxyl group of 4-hydroxy-3-nitrocoumarin is converted into a good leaving group, typically a chlorine atom.

The key precursor for the final amination step is 4-chloro-3-nitrocoumarin (B1585357). dntb.gov.uarsc.org This intermediate is readily synthesized from 4-hydroxy-3-nitrocoumarin. sigmaaldrich.com The conversion activates the C4 position, making it susceptible to attack by nucleophiles like benzylamine (B48309). The resulting 4-chloro-3-nitrocoumarin is a versatile building block in the synthesis of various 4-substituted-3-nitrocoumarin derivatives. researchgate.netnih.gov

Direct Amination Routes to this compound

The final stage in the synthesis of this compound is the introduction of the benzylamino moiety onto the 3-nitrocoumarin scaffold. This is typically achieved through a direct amination reaction.

Nucleophilic Substitution Reactions with 4-Chloro-3-nitrocoumarin

The principal method for synthesizing this compound is the nucleophilic aromatic substitution reaction between 4-chloro-3-nitrocoumarin and benzylamine. vulcanchem.com In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient C4 carbon of the coumarin ring, displacing the chloride ion.

This reaction has been successfully applied to synthesize not only the title compound but also a variety of its derivatives. For example, reacting 4-chloro-3-nitrocoumarin with substituted benzylamines, such as (4-methoxyphenyl)methanamine, yields the corresponding 4-(substituted-benzylamino)-3-nitrocoumarin derivative. scispace.comscilit.comceon.rs

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Research has focused on optimizing parameters such as the solvent, temperature, and the presence of a base to maximize the yield and purity of the product.

A common and effective set of conditions involves reacting 4-chloro-3-nitrocoumarin with benzylamine in ethyl acetate. researchgate.netscispace.com The reaction is often carried out at reflux temperature for several hours (e.g., 3 hours) to ensure completion. scispace.com The presence of a base, typically a tertiary amine like triethylamine (B128534), is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. researchgate.netscispace.com Using these optimized conditions, good to very good yields (e.g., 78%) of the desired this compound have been reported. scispace.com

Table 2: Typical Reaction Conditions for the Synthesis of 4-Benzylamino-3-nitrocoumarins

Reactant 1 Reactant 2 Solvent Base Conditions Yield Reference
4-Chloro-3-nitrocoumarin (4-Methoxyphenyl)methanamine Ethyl Acetate Triethylamine Reflux, 3h 78% scispace.comceon.rs

Catalytic Approaches in Benzylamino Introduction

The introduction of the benzylamino group is predominantly a base-catalyzed process. Triethylamine is the most frequently used base, acting as a catalyst by scavenging the HCl produced in the reaction. researchgate.netscispace.comresearchgate.net This prevents the protonation of the benzylamine nucleophile, ensuring its availability to react with the coumarin substrate. While various metal-catalyzed reactions are known for modifying coumarin scaffolds, the direct amination of 4-chloro-3-nitrocoumarin with benzylamine generally proceeds efficiently under these base-catalyzed conditions without the need for transition metal catalysts. dntb.gov.uaresearchgate.net

Advanced Synthetic Protocols for Related Benzylamino-Coumarin Analogues

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of benzylamino-coumarin analogues. These protocols aim to improve yields, reduce reaction times, and minimize the use of hazardous materials. ingentaconnect.com

Green Chemistry Methodologies in Coumarin Functionalization

Green chemistry principles are increasingly being applied to the synthesis of coumarin derivatives to create more sustainable chemical processes. ingentaconnect.comjetir.org

Ultrasound and microwave-assisted synthesis have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. arabjchem.orgresearchgate.net These techniques have been successfully employed in various condensation reactions for synthesizing coumarins, such as the Knoevenagel, Pechmann, and Perkin reactions. ingentaconnect.com

Microwave irradiation, in particular, has been shown to accelerate the synthesis of coumarin derivatives, often leading to higher yields in shorter reaction times. jetir.orgnih.gov For example, the microwave-assisted synthesis of hydrazinyl thiazolyl coumarin has been reported. jetir.org Similarly, ultrasound irradiation has been used to promote the Knoevenagel condensation for the synthesis of 3-substituted coumarins, catalyzed by MgFe2O4 nanoparticles under solvent-free conditions. jetir.orgscispace.commdpi.com The primary advantage of ultrasound is the phenomenon of acoustic cavitation, which enhances chemical reactivity. scispace.com

A comparative study on the synthesis of coumarin-pyrazole structures demonstrated that the ultrasonic method provided good to high yields and was more efficient than conventional heating. arabjchem.org Microwave-assisted procedures have also been developed for the synthesis of coumarin-pyrazole hybrids and coumarin-thiazole derivatives. jetir.orgarabjchem.org

Table 1: Comparison of Conventional and Green Synthetic Methods for Coumarin Derivatives

Synthetic MethodCatalyst/ConditionsReaction TimeYieldReference
Conventional HeatingVariousHours to DaysModerate arabjchem.org
Microwave IrradiationAcetic acid (20 mol%)MinutesGood to High jetir.orgarabjchem.org
Ultrasound IrradiationMgFe2O4 nanoparticlesMinutes63-73% jetir.orgscispace.com
Solvent-FreePiperidineMinutesHigh jetir.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as green reaction media due to their low volatility, thermal stability, and potential for recyclability. acs.orgnih.gov While ILs have been used in coumarin synthesis, concerns about their cost and toxicity have led to the exploration of DESs as a more environmentally benign alternative. acs.org

DESs, formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), are often biodegradable, inexpensive, and can act as both solvent and catalyst. acs.orgnih.gov A deep eutectic solvent composed of choline (B1196258) chloride and L-(+)-tartaric acid has been effectively used for the Pechmann condensation to produce a variety of functionalized coumarins in good to excellent yields (60-98%). acs.orgacs.orgnih.gov This method is also effective for large-scale synthesis, and the DES can be recycled multiple times without a significant drop in product yield. acs.orgnih.gov Similarly, a choline chloride and malonic acid-based DES has been utilized for the synthesis of novel coumarinyl Schiff bases, acting as both solvent and catalyst. mdpi.com

Table 2: Examples of Deep Eutectic Solvents in Coumarin Synthesis

Deep Eutectic Solvent ComponentsReactantsProductYieldReference
Choline chloride, L-(+)-tartaric acidPhenols, β-ketoestersFunctionalized coumarins60-98% acs.orgnih.gov
Choline chloride, malonic acid2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, aldehydesCoumarinyl Schiff bases65-75% mdpi.com

Solvent-free synthesis, or mechanosynthesis, represents a significant advancement in green chemistry by eliminating the need for potentially harmful organic solvents. scispace.comrsc.org These reactions are often carried out using techniques like ball-milling or by simply mixing the reactants, sometimes with a solid catalyst. rsc.org

The Knoevenagel condensation to form 3-substituted coumarins has been successfully performed under solvent-free conditions using ultrasound irradiation and MgFe2O4 nanoparticles as a catalyst. jetir.orgscispace.com Another example is the catalyst- and solvent-free synthesis of coumarin hydrazones via a three-component reaction under ball-milling, which offers high yields in very short reaction times. rsc.org The synthesis of various coumarin derivatives has also been achieved under solvent-free conditions using microwave irradiation. jetir.orgnih.gov

Multicomponent Reaction Approaches for α-Benzylamino Coumarins

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. iau.irrsc.org This approach is particularly valuable for creating libraries of structurally diverse compounds for drug discovery. iau.ir

The synthesis of α-benzylamino coumarin derivatives has been extensively explored using three-component condensation reactions involving 4-hydroxycoumarin, an aromatic aldehyde, and a secondary amine. iau.irbas.bgnih.gov Various catalysts have been employed to promote this reaction, including CuO nanoparticles, oxalic acid, barium silicate (B1173343) nanoparticles, and sulfated titania. iau.irbas.bgnih.govresearchgate.net Many of these methods are performed in aqueous media or under solvent-free conditions, aligning with the principles of green chemistry. iau.irbas.bgnih.gov For instance, the use of barium silicate nanoparticles in water provides a simple, efficient, and environmentally friendly protocol for synthesizing α-benzylamino coumarins. nih.govrsc.org Similarly, a recyclable magnetic heterogeneous nanocatalyst, Fe3O4@ZrO2/SO42-, has been shown to be effective for the synthesis of benzylamino coumarin compounds at room temperature. wiley.com

Oxidative Cyclization in the Synthesis of Fused Chromenone Derivatives

Oxidative cyclization is a key strategy for constructing fused heterocyclic systems, including those based on the chromenone (coumarin) core. semanticscholar.orgmdpi.com This method allows for the formation of new rings by creating carbon-carbon or carbon-heteroatom bonds through an oxidation process.

An example of this is the iodine-catalyzed oxidative cyclization of 3-(2-hydroxyaryl)-1-phenyl-1H-pyrazole-4-carbaldehydes to yield 2-phenyl-pyrazolo[4,3-c]coumarins. semanticscholar.org Another approach involves the transition metal-free oxidative coupling of 3-(benzylamino)-4-bromo-substituted chromenone derivatives with a sulfur source to form 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives. semanticscholar.org Furthermore, electrochemical oxidative cyclization has been developed as a green and efficient method for synthesizing functionalized coumarins under metal- and oxidant-free conditions. rsc.org The synthesis of fused chromeno[4,3-b]quinolin-6-ones has also been achieved through the copper-catalyzed cyclization of 4-(phenylamino)-2H-chromen-2-ones. researchgate.net

Derivatization of the Benzylamino Moiety and Nitro Group Transformations

The functional groups of this compound, namely the nitro group and the benzylamino substituent, are amenable to a variety of chemical modifications. These transformations are crucial for developing new derivatives with potentially enhanced or novel biological activities.

The reduction of the nitro group at the 3-position of the coumarin ring to an amino group is a key transformation, yielding 3-amino-4-benzylaminocoumarin (B3054277). This resulting diamino-substituted coumarin can serve as a precursor for the synthesis of more complex heterocyclic systems. Several established methods for the reduction of aromatic nitro groups are applicable here.

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in an acidic medium.

Catalytic Hydrogenation: This method is widely used for the reduction of nitro groups due to its clean reaction profile and high efficiency. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas (H₂) are effective. researchgate.net For instance, in analogous coumarin syntheses, hydrogenation under catalytic transfer conditions using Pd/C and H₂ in ethanol (B145695) has been shown to reduce the nitro group to an amine with high efficiency. Similarly, the catalytic hydrogenation of 4-amino-3-nitrocoumarin to 3,4-diaminocoumarin has been reported, demonstrating the feasibility of this transformation on the coumarin core. mdpi.com

Metal-Based Reductants: Reagents such as tin(II) chloride (SnCl₂), iron (Fe) in the presence of hydrochloric acid (HCl), or zinc (Zn) in acidic media are also effective for the reduction of aromatic nitro groups. masterorganicchemistry.comresearchgate.netstackexchange.com The reduction of a nitro group on a coumarin ring has been successfully achieved using SnCl₂ in ethanol. scispace.comsemanticscholar.org This method is often preferred for its selectivity and mild reaction conditions. semanticscholar.org Iron powder in acetic acid is another viable option that has been used for the reduction of substituted nitroaromatics. researchgate.net

The choice of reducing agent can be critical to avoid side reactions, such as the cleavage of the benzylamino group. The resulting 3-amino-4-benzylaminocoumarin is a valuable intermediate for further synthetic elaborations.

The benzylamino moiety of this compound offers an additional site for chemical modification. Introducing substituents onto the benzyl (B1604629) ring can significantly influence the molecule's steric and electronic properties, which in turn can affect its biological activity.

A key strategy for introducing diversity at this position is to start with a substituted benzylamine in the initial synthesis of the this compound scaffold. For example, the reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine in ethyl acetate, using triethylamine as a base, yields 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one in good yield. This demonstrates a straightforward approach to incorporating substituents on the benzyl ring.

Starting Material 1Starting Material 2ProductYield
4-Chloro-3-nitrocoumarin(4-Methoxyphenyl)methanamine4-[(4-Methoxybenzyl)amino]-3-nitro-2H-chromen-2-one78%

This methodology allows for the preparation of a library of derivatives with various substituents on the benzyl ring, which is essential for structure-activity relationship (SAR) studies.

The 3,4-positions of the coumarin ring in derivatives of this compound are primed for the construction of fused heterocyclic rings. The transformation of the nitro group to an amino group, as described in section 2.4.1, generates a 1,2-diamine-like functionality that is a key precursor for such cyclizations.

While specific examples starting directly from this compound are not extensively reported, analogous transformations with similar coumarin precursors highlight the potential synthetic routes.

Formation of Fused Imidazoles: The catalytic hydrogenation of 4-amino-3-nitrocoumarin yields 3,4-diaminocoumarin. mdpi.com This intermediate can then be condensed with various electrophiles to form fused imidazole (B134444) rings. For example, reaction with formic acid or acetic acid can lead to the formation of 1H-benzopyrano[3,4-d]imidazole-4-one derivatives. mdpi.com

Formation of Fused Pyrroles: Another strategy involves the reductive coupling of 4-chloro-3-nitrocoumarin with α-bromoacetophenones, followed by a reductive intramolecular cyclization to afford 2-aryl-substituted chromeno[3,4-b]pyrrol-4(3H)-ones. wikipedia.org This demonstrates the utility of the nitro group in directing the formation of a new five-membered heterocyclic ring fused to the coumarin core.

Formation of Fused Triazoles: The 3-nitrocoumarin moiety can undergo [3+2] cycloaddition reactions. For instance, 3-nitrocoumarins react with azides, such as trimethylsilyl (B98337) azide, to form 4H-chromeno[3,4-d] Current time information in Bangalore, IN.researchgate.nettriazol-4-ones. google.com This type of reaction could potentially be applied to this compound to generate novel fused heterocyclic systems.

Spectroscopic and Structural Elucidation Studies of 4 Benzylamino 3 Nitrocoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the ¹H and ¹³C chemical shifts of 4-benzylamino-3-nitrocoumarin and its derivatives. researchgate.netresearchgate.net These assignments are critical for confirming the covalent structure and understanding the conformational preferences of the molecule. The analysis of related compounds, such as 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one, provides a well-documented methodology for these assignments. scispace.comscilit.comceon.rs

The 1D NMR spectra, including ¹H and ¹³C NMR, provide the foundational data for the structural elucidation of this compound. The ¹H NMR spectrum displays signals corresponding to all the protons in the molecule, with their chemical shifts, multiplicities, and coupling constants offering initial clues about their chemical environment and neighboring protons. The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum for a closely related series of 4-arylamino-3-nitrocoumarins shows characteristic signals for the coumarin (B35378) ring and the substituent. For instance, the proton at the H-5 position is typically observed as a doublet of doublets at a downfield chemical shift due to its proximity to the carbonyl group. researchgate.net The protons of the benzyl (B1604629) group and the coumarin's benzene (B151609) ring appear in the aromatic region, while the amino proton often presents as a broad singlet. researchgate.net

¹³C NMR Spectral Data

The ¹³C NMR data confirms the carbon framework of the molecule. The lactone carbonyl carbon (C-2) is typically found at a significant downfield shift. researchgate.net The carbon atoms of the coumarin and benzyl rings resonate in the aromatic region, while the methylene (B1212753) carbon of the benzyl group appears further upfield.

Interactive Data Table: ¹H NMR Data for a 4-Arylamino-3-nitrocoumarin Derivative Data recorded in DMSO-d6. researchgate.net

Positionδ (ppm)MultiplicityJ (Hz)
N-H10.07brs-
H-58.38dd8.5, 1.5
H-77.74dt8.5, 1.5
H-87.41-7.48m-
H-67.41-7.48m-

Interactive Data Table: ¹³C NMR Data for 4-(Benzylamino)-3-nitro-2H-chromen-2-one Data from supplementary material. shd.org.rs

Positionδ (ppm)
C-2155.5
C-3116.8
C-4147.9
C-4a114.7
C-5130.6
C-6124.9
C-7134.7
C-8117.6
C-8a151.8
CH₂47.9
C-1'136.2
C-2'/C-6'127.8
C-3'/C-5'129.2
C-4'128.4

While 1D NMR provides essential data, 2D NMR techniques are indispensable for establishing definitive correlations between atoms, confirming connectivity, and elucidating the three-dimensional structure.

Homuclear Correlation Spectroscopy (COSY) is used to identify protons that are spin-coupled to each other, typically through two or three bonds. libretexts.org In the analysis of this compound, COSY spectra would establish the connectivity within the aromatic rings. For the coumarin moiety, cross-peaks would be observed between adjacent protons such as H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their sequential arrangement on the benzene ring. scispace.comyoutube.com Similarly, correlations among the protons of the benzyl group's phenyl ring can be traced.

HSQC experiments are used to correlate protons with their directly attached carbon atoms over one bond. magritek.com This technique is fundamental for assigning the carbon signals based on the already assigned proton signals. scispace.comresearchgate.net For every C-H bond in this compound, a cross-peak appears in the HSQC spectrum, linking the ¹H chemical shift with the ¹³C chemical shift. This allows for the unambiguous assignment of the protonated carbons in both the coumarin and benzyl portions of the molecule. researchgate.netscispace.com

HMBC spectroscopy detects correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). researchgate.net This technique is particularly crucial for assigning quaternary (non-protonated) carbons and for linking different structural fragments. scispace.comscispace.com In the context of this compound, key HMBC correlations would include:

The correlation between the H-5 proton and the quaternary carbons C-4 and C-8a, which helps to anchor the proton assignments to the coumarin core. researchgate.netscispace.com

Correlations from the methylene (CH₂) protons of the benzyl group to the C-4 of the coumarin ring, confirming the point of attachment of the benzylamino substituent. scispace.com

Correlations from the amino proton (N-H) to C-3 and C-4, further solidifying the structure around the amino bridge. scispace.com

Correlations that help assign the lactone carbonyl C-2 and the nitro-substituted C-3. researchgate.net

The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This provides invaluable information about the molecule's conformation and the spatial orientation of its substituents. researchgate.netscispace.com For this compound, a key application of NOESY is to determine the orientation of the benzylamino group relative to the coumarin plane. scispace.comresearchgate.net A significant NOESY cross-peak between the amino proton (N-H) and the coumarin H-5 proton would indicate their spatial proximity. scispace.com This, along with correlations between the N-H proton and the methylene protons, helps to define the conformation of the substituent around the C4-N bond. researchgate.netscispace.com

Two-Dimensional NMR Techniques for Connectivity and Spatial Orientation

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular vibrations within a compound. semanticscholar.org Techniques like Infrared (IR) and Raman spectroscopy probe these vibrations, which are unique to the compound's structure and the specific chemical bonds it contains, offering a molecular "fingerprint". arcadiascience.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrations of particular functional groups.

For this compound, while a dedicated spectrum is not widely published, data from closely related 4-arylamino-3-nitrocoumarins provide a clear indication of its expected IR absorption profile. internationalscholarsjournals.com The key functional groups—the secondary amine (N-H), the lactone carbonyl (C=O), the nitro group (NO₂), and the aromatic rings (C=C)—each produce characteristic absorption bands. The N-H stretching vibration is typically observed as a sharp to medium band in the region of 3300-3500 cm⁻¹. The lactone carbonyl group, a defining feature of coumarins, gives rise to a very strong and sharp absorption band around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as two distinct, strong bands near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound (based on analogous compounds)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Reference
N-H Stretch Secondary Amine 3371 - 3350 Medium, Sharp internationalscholarsjournals.com
Aromatic C-H Stretch Aryl Rings 3100 - 3000 Weak to Medium internationalscholarsjournals.com
C=O Stretch Lactone ~1710 Strong, Sharp internationalscholarsjournals.com
C=C Stretch Aromatic Rings 1610 - 1580 Medium internationalscholarsjournals.com
NO₂ Asymmetric Stretch Nitro Group ~1549 Strong internationalscholarsjournals.com

This table presents expected values based on spectral data from analogous 4-arylamino-3-nitrocoumarin derivatives.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy. semanticscholar.org It involves inelastic scattering of monochromatic light, usually from a laser, where the frequency shift between the incident and scattered light corresponds to the molecule's vibrational frequencies. nicoletcz.cz While some vibrations are strong in IR, others may be more intense in Raman, providing a more complete vibrational analysis. semanticscholar.org

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Predicted Intensity Reference
Aromatic C-H Stretch Aryl Rings 3100 - 3050 Medium ijert.org
C=O Stretch Lactone ~1700 Medium to Strong ijert.org
C=C Stretch Aromatic Rings 1620 - 1580 Strong ijert.org
NO₂ Symmetric Stretch Nitro Group ~1340 Strong ijert.org

This table presents predicted values based on the known Raman activity of functional groups and spectral data from 4-hydroxy-3-nitrocoumarin (B1395564).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound. uni-saarland.de In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). savemyexams.com

For this compound (C₁₆H₁₂N₂O₄), the exact molecular weight is 308.28 g/mol . High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) very close to this value, confirming the elemental composition. uni-saarland.de

The fragmentation pattern provides clues to the molecule's structure. libretexts.org Electron ionization (EI), a "hard" ionization technique, often causes the molecular ion to break apart in a predictable manner. uni-saarland.de For this compound, several key fragmentation pathways can be anticipated. A common fragmentation for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring. nih.gov Another highly probable fragmentation is the cleavage of the benzylic C-N bond, which would result in the formation of a stable benzyl cation ([C₇H₇]⁺, m/z = 91) or the loss of a benzyl radical, leaving a large fragment.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

Ion Formula Predicted m/z Description
[M]⁺ [C₁₆H₁₂N₂O₄]⁺ 308 Molecular Ion
[M-CO]⁺ [C₁₅H₁₂N₂O₃]⁺ 280 Loss of carbon monoxide from the lactone ring
[M-NO₂]⁺ [C₁₆H₁₂N₂O₂]⁺ 262 Loss of the nitro group
[M-C₇H₇]⁺ [C₉H₅N₂O₄]⁺ 217 Loss of the benzyl group

This table outlines plausible fragmentation pathways based on the compound's structure and general fragmentation rules.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting a beam of X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. uib.no

A crystal structure for this compound has not been reported in the surveyed literature. However, crystallographic studies of similar 3-nitrocoumarin (B1224882) derivatives provide a strong basis for predicting its solid-state conformation. nih.govresearchgate.net Studies on compounds like 4-hydroxy-3-nitrocoumarin show that the coumarin ring system itself is nearly planar. researchgate.net The 3-nitro group is often twisted out of this plane to some degree due to steric hindrance. In the case of this compound, significant torsion is expected around the C4-N bond and the N-CH₂ bond of the benzylamino substituent. The dihedral angle between the coumarin plane and the substituent at position 4 is a key structural parameter. For example, in a related 3-benzoyl-6-nitrocoumarin, the dihedral angle between the coumarin system and the substituent benzene ring is 54.60°. nih.gov A similar non-coplanar arrangement would be expected for this compound to minimize steric repulsion between the benzyl group, the nitro group, and the coumarin core.

Table 4: Predicted and Comparative Crystal Structure Parameters

Parameter Description Expected Feature/Value Reference
Coumarin Core Planarity of the fused ring system Nearly planar nih.govresearchgate.net
C3-NO₂ Torsion Rotation of the nitro group relative to the coumarin plane Non-zero torsion angle researchgate.net
C4-N-C-C Dihedral Angle Rotation of the benzyl group relative to the coumarin plane Significant torsion, non-coplanar arrangement nih.gov

This table lists expected structural characteristics based on X-ray data from analogous molecules.

Computational and Theoretical Investigations of 4 Benzylamino 3 Nitrocoumarin

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 4-benzylamino-3-nitrocoumarin. DFT methods calculate the electron density of a system to determine its energy and other properties. A common approach involves the use of hybrid functionals, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, paired with a basis set like 6-31G(d) that defines the mathematical functions used to build the molecular orbitals.

The first step in a computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsion) angles that define the spatial arrangement of its atoms.

Table 1: Representative Optimized Geometric Parameters for a Coumarin (B35378) Derivative (Illustrative) (Note: This table is illustrative and based on general findings for coumarin derivatives, as specific data for this compound is not available in the cited literature.)

Parameter Atom Pair/Trio Typical Calculated Value (Å or °)
Bond Length C2=O2 ~1.21
Bond Length C3=C4 ~1.37
Bond Length C4-N ~1.38
Bond Length N-O (Nitro) ~1.25
Bond Angle O2-C2-C3 ~121.5
Bond Angle C3-C4-N ~124.0

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These frequencies correspond to the fundamental modes of molecular vibration, such as stretching, bending, and torsional motions. The calculated vibrational spectrum is often compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the accuracy of the computational model.

For this compound, characteristic vibrational modes would include the C=O stretching of the lactone ring, asymmetric and symmetric stretches of the NO₂ group, N-H stretching of the amino group, and various C-H and C=C stretching and bending modes of the aromatic rings. Theoretical calculations on the related 4-hydroxy-3-nitrocoumarin (B1395564) have shown that DFT methods can predict these wavenumbers with good accuracy, although a scaling factor is often applied to the calculated values to better match experimental results. For instance, the carbonyl (C=O) stretching vibration in coumarins is typically observed around 1700-1740 cm⁻¹, while the N-H stretch would appear in the region of 3300-3500 cm⁻¹.

Table 2: Predicted Harmonic Vibrational Wavenumbers for Key Functional Groups (Illustrative) (Note: This table is illustrative. Specific calculated frequencies for this compound are not available in the cited literature.)

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹)
N-H Stretch -NH- 3350 - 3450
C-H Stretch (Aromatic) Ar-H 3000 - 3100
C=O Stretch (Lactone) -C=O 1700 - 1750
C=C Stretch (Aromatic) Ar-C=C 1580 - 1620
NO₂ Asymmetric Stretch -NO₂ 1520 - 1560

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can provide valuable support for the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose.

For this compound, calculations would predict the chemical shifts for all hydrogen and carbon atoms. The protons on the coumarin and benzyl (B1604629) rings would resonate in the aromatic region (typically δ 7.0-8.5 ppm), while the methylene (B1212753) (-CH₂-) protons of the benzyl group would appear further upfield. Detailed NMR studies on the closely related 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one have demonstrated that 2D NMR techniques (COSY, HSQC, HMBC) are essential for unambiguous assignments, and theoretical calculations can aid this process significantly. The chemical shifts are sensitive to the electronic environment, with the electron-withdrawing nitro group and the coumarin ring system influencing the shielding and deshielding of nearby nuclei.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms (Illustrative) (Note: This table is illustrative and based on data for analogous compounds. Specific calculated shifts for this compound are not available in the cited literature.)

Carbon Atom Environment Predicted Chemical Shift Range (ppm)
C2 Lactone Carbonyl 155 - 160
C3 Nitro-substituted 115 - 120
C4 Amino-substituted 145 - 150
C4a, C8a Bridgehead Carbons 118 - 148
C5-C8 Coumarin Ring 115 - 135
CH₂ Benzyl Methylene 45 - 50

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. This analysis provides insights into charge distribution (natural charges) and the stabilizing effects of electron delocalization, such as hyperconjugation and resonance.

In this compound, NBO analysis would quantify the charge transfer interactions between different parts of the molecule. Key interactions would likely include the delocalization of the nitrogen lone pair of the benzylamino group into the π-system of the coumarin ring and the strong electron-withdrawing effect of the nitro group. These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the delocalization from a filled (donor) orbital to an empty (acceptor) orbital. For instance, a significant E(2) value would be expected for the interaction between the lone pair of the amino nitrogen and the antibonding π* orbital of the C3=C4 bond, indicating resonance stabilization.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It is plotted onto a surface of constant electron density, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, identifying them as the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the amino group (N-H) would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Reactivity and Stability Assessments via Conceptual DFT

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of a molecule's reactivity and stability. Global reactivity descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger gap implies higher kinetic stability and lower chemical reactivity.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Electronegativity (χ): The ability of a molecule to attract electrons.

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

For this compound, the presence of the electron-donating benzylamino group and the electron-withdrawing nitro group would significantly influence these descriptors. The interaction between these groups would likely lower the HOMO-LUMO gap compared to unsubstituted coumarin, suggesting increased reactivity. These descriptors are crucial for understanding the molecule's propensity to engage in various chemical reactions and for comparing its reactivity with other related compounds.

Table 4: Global Reactivity Descriptors (Illustrative Definitions) (Note: Specific calculated values for this compound are not available in the cited literature.)

Descriptor Formula Interpretation
HOMO-LUMO Gap ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness η = (ELUMO - EHOMO) / 2 Resistance to deformation or charge transfer.
Electronegativity χ = -(EHOMO + ELUMO) / 2 Electron-attracting power.

Electronic Structure and Spectroscopic Property Simulations

Computational chemistry offers powerful tools to predict the electronic structure and spectroscopic characteristics of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding molecular geometry, frontier molecular orbitals, and simulating various types of spectra.

Molecular Geometry and Electronic Orbitals

The initial step in most computational studies involves geometry optimization to find the most stable three-dimensional conformation of the molecule. For 4-arylamino-3-nitrocoumarins, molecular modeling and X-ray crystallography have shown that the degree of π-delocalization across the molecule can significantly influence its properties. tandfonline.com DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to determine bond lengths, bond angles, and dihedral angles of the ground state geometry. bohrium.comresearchgate.net

A critical aspect of the electronic structure is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the electronic excitation potential of a molecule. europeanreview.org For push-pull systems like this compound, the HOMO is typically localized on the electron-donating fragment (the benzylamino group and the coumarin ring), while the LUMO is concentrated on the electron-accepting nitro group. researchgate.net This spatial separation facilitates intramolecular charge transfer (ICT) upon electronic excitation.

In a detailed study of the precursor molecule, 4-chloro-3-nitrocoumarin (B1585357) (CNC), DFT analysis revealed that the LUMO is predominantly located over the nitro group, indicating this site is highly susceptible to accepting electrons and acting as an electrophile. researchgate.netacs.org The substitution of the chloro group with a benzylamino group is expected to increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths. Theoretical studies on other amino-coumarins have confirmed that the introduction of an amino group at the C-4 position leads to a significant decrease in the energy gap compared to nitro-coumarins, enhancing molecular reactivity. researchgate.net

Table 1: Representative Calculated FMO Energies and HOMO-LUMO Gap for Related Coumarin Derivatives Note: These values are for analogous compounds and are illustrative of the expected range for this compound. The exact values depend on the specific computational method and basis set used.

Compound/AnalogMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
N-benzyl-4-piperidone Curcumin Analog (C6)M06/6-311+G(d,p)-6.22-2.233.99 nih.gov
4-Chloro-3-nitrocoumarin (CNC)B3LYP/cc-pVTZ-8.07-3.904.17 acs.org
Amino-coumarin derivative (A1)B3PW91/6-31G(d,p)-5.61-1.823.79 researchgate.net

Simulation of Spectroscopic Properties

Theoretical calculations are invaluable for interpreting and assigning experimental spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic transitions and predicting UV-Visible absorption spectra. acs.org The calculations yield vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netacs.org For this compound, the lowest energy transition is expected to be a π→π* transition with significant ICT character, from the HOMO on the donor part to the LUMO on the acceptor part. researchgate.net TD-DFT calculations on the precursor 4-chloro-3-nitrocoumarin predicted a π→π* electronic transition, which was in good agreement with experimental data. researchgate.netacs.org

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies with a high degree of accuracy. These theoretical spectra help in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic stretches of the N-H, C=O (lactone), and NO₂ (asymmetric and symmetric) groups. bohrium.commdpi.com For instance, in related 4-heteroarylamino-3-nitrocoumarins, strong bands for the C=O group were observed at 1656–1722 cm⁻¹, with NO₂ group absorptions appearing around 1523–1556 cm⁻¹ and 1319–1382 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Such calculations have been successfully used for the complete spectral assignment of complex coumarin derivatives. acs.orgbenthamdirect.combohrium.com Studies on a series of 4-arylamino-3-nitrocoumarins have shown that the conformation and the anisotropic effects of the aryl side group can significantly influence the chemical shifts of the coumarin core protons. bohrium.comontosight.ai NOESY correlation experiments, supported by computational models, can further elucidate the spatial orientation between the benzylamino substituent and the coumarin ring. acs.org

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant intramolecular charge transfer, such as this compound, are excellent candidates for non-linear optical (NLO) materials. bohrium.commetu.edu.tr NLO materials can alter the properties of light and have applications in technologies like telecommunications, optical computing, and frequency conversion. bohrium.comresearchgate.net The NLO response of a molecule is governed by its hyperpolarizabilities.

Theoretical evaluation of NLO properties is typically performed using DFT calculations. The key parameters computed are the electric dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netmdpi.com For a molecule to exhibit a second-order NLO response (related to β), it must be non-centrosymmetric. The push-pull nature of this compound, with its defined donor and acceptor groups, leads to a large ground-state dipole moment and a significant change in dipole moment upon excitation, which are prerequisites for a large first hyperpolarizability (β). researchgate.net

Computational studies on various push-pull coumarin derivatives have demonstrated their promising NLO properties. bohrium.commdpi.combohrium.com DFT calculations using functionals like B3LYP, CAM-B3LYP, and BHandHLYP are employed to compute the hyperpolarizability tensors. bohrium.comias.ac.in

First Hyperpolarizability (β): This value is a measure of the second-order NLO response. Theoretical studies on other D-π-A coumarins show that the magnitude of β is highly sensitive to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. researchgate.netbohrium.com A recent theoretical study on a series of nitro- and amino-coumarins found that an amino-coumarin derivative (A1) possessed the highest hyperpolarizability, making it the most responsive for NLO applications, while a nitro-coumarin analog was the least responsive. researchgate.net This suggests that the donor character of the amino group is crucial for enhancing the NLO response.

Second Hyperpolarizability (γ): This parameter relates to the third-order NLO response. Investigations into coumarin-appended chalcones have shown γ values can be significantly large, indicating potential for third-order NLO applications. researchgate.net

The structure of this compound, combining a strong acceptor (NO₂) and a good donor (benzylamino), is expected to yield a high first hyperpolarizability (β). Theoretical calculations would involve optimizing the geometry and then computing the static and dynamic hyperpolarizabilities to predict its NLO efficiency.

Table 2: Calculated NLO Properties for Representative Push-Pull Coumarin Derivatives Note: These values are for analogous systems and illustrate the expected NLO response. The specific values for this compound would require dedicated calculations.

Compound/AnalogMethod/Basis SetDipole Moment (μ) (Debye)First Hyperpolarizability (β₀) (esu)Source
Furocoumarin with N(C₂H₅)₂ donor (4b)B3LYP/6-31G(d,p)9.5321.32 × 10⁻³⁰ researchgate.net
Amino-coumarin derivative (A1)B3PW91/6-31G(d,p)7.5017.58 × 10⁻³⁰ researchgate.net
Coumarin-BODIPY Hybrid (Red-Absorbing)B3LYP/6-311+G(d,p)8.3568.6 × 10⁻³⁰ ias.ac.in

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are an ideal tool to explore its conformational space and understand its dynamic behavior. tandfonline.commdpi.com The flexibility arises primarily from the rotation around the C4-N and N-CH₂ single bonds of the benzylamino substituent.

The goal of an MD simulation is to generate a trajectory of the molecule by solving Newton's equations of motion for the system. This provides a view of how the molecule's conformation evolves over a specific period, typically from nanoseconds to microseconds.

Methodology

System Setup: The simulation begins by placing the molecule, with an initial geometry optimized by quantum mechanical methods (like DFT), into a simulation box. The box is typically filled with a solvent, such as water, to mimic physiological or experimental conditions. mdpi.com

Force Field: The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. Popular force fields for organic molecules include AMBER, CHARMM, and GROMOS.

Simulation: The system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. Finally, a production run is performed for a set duration, during which the atomic coordinates are saved at regular intervals. tandfonline.comnih.gov

Exploring Conformational Space

For this compound, MD simulations can provide critical insights into:

Dihedral Angle Distribution: The simulation can track the key dihedral angles that define the orientation of the benzyl group relative to the coumarin plane. Plotting the distribution of these angles reveals the most populated (lowest energy) conformations and the energy barriers between them.

Intramolecular Interactions: MD can identify and quantify persistent intramolecular hydrogen bonds, such as the one potentially formed between the amino N-H proton and the oxygen of the lactone carbonyl or the nitro group. These interactions can significantly influence the preferred conformation.

Solvent Effects: By running simulations in an explicit solvent, one can observe how solvent molecules interact with the compound and influence its conformational preferences.

Recent studies have utilized MD simulations to understand the stability of various coumarin derivatives when bound to biological targets, such as enzymes. tandfonline.comnih.govbohrium.comacs.org For example, simulations of up to 100 ns have been used to confirm the stability of interactions between coumarin analogs and enzyme active sites, providing a dynamic picture that complements static docking models. tandfonline.comacs.org While no specific MD simulations for exploring the conformational space of isolated this compound have been reported, the established methodologies are directly applicable and would provide a deeper understanding of its structural dynamics.

Biological Activity Research of 4 Benzylamino 3 Nitrocoumarin and Analogues in Vitro Studies

Anticancer Activities and Cellular Mechanisms of Action of 4-Benzylamino-3-nitrocoumarin and Analogues (In Vitro Studies)

Coumarin (B35378) derivatives, a significant class of benzopyrone-containing heterocyclic compounds, have garnered substantial attention for their wide-ranging pharmacological activities, including notable anticancer properties. rsc.orgfrontiersin.orgnih.gov Synthetic modifications to the basic coumarin scaffold, such as the introduction of amino and nitro groups, have been explored to enhance their biological efficacy. ontosight.aiontosight.ai Research into 4-aminocoumarins and 3-nitrocoumarins, including the specific compound this compound, has revealed multifaceted mechanisms of anticancer action, primarily investigated through in vitro studies. ontosight.aibsphs.orgjddtonline.info These mechanisms include the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), interference with crucial cellular enzymes, and halting the cell division cycle. nih.govfrontiersin.org

Inhibition of Cancer Cell Proliferation

A primary focus of in vitro anticancer research is the ability of a compound to inhibit the proliferation of cancer cells. Numerous studies have demonstrated that various derivatives of 4-aminocoumarin (B1268506) and 3-nitrocoumarin (B1224882) possess cytotoxic or cytostatic effects against a panel of human tumor cell lines. bsphs.orgresearchgate.net The antiproliferative potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

For instance, a study on 4-chloro-3-nitrocoumarin (B1585357), a precursor for synthesizing 4-amino-3-nitrocoumarin derivatives, showed it inhibited the growth of HeLa (cervical cancer) and A549 (lung cancer) cell lines. jddtonline.info Similarly, various 4-aminocoumarin derivatives have been reported to exert cytotoxic properties, although often at high micromolar concentrations. bsphs.org Halogenated coumarin derivatives, such as 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, have also shown significant antiproliferative effects in thyroid cancer cells (TPC-1). semanticscholar.org While specific IC50 values for this compound are not extensively documented in the provided search results, the activity of its analogues suggests a potential for this class of compounds. For example, a series of 3-(coumarin-3-yl)-acrolein derivatives showed potent activity, with compound 6e having an IC50 value of 0.39 µM against KB (oral epidermoid carcinoma) cells. nih.gov

Table 1: Antiproliferative Activities of Selected Coumarin Analogues

Compound/Derivative ClassCancer Cell Line(s)IC50 Value (µM)Reference
6-[3-pyridyl]azocoumarinLN-229 (Human Brain Glioblastoma)9.09 researchgate.net
Coumarin (parent compound)LN-229 (Human Brain Glioblastoma)9.9 researchgate.net
Compound 5d (a 3-(coumarin-3-yl)-acrolein derivative)A549 (Lung Cancer)0.70 nih.gov
Compound 6e (a 3-(coumarin-3-yl)-acrolein derivative)KB (Oral Epidermoid Carcinoma)0.39 nih.gov
Pulchrin AHuman Ovarian Cancer Cells22 frontiersin.orgfrontiersin.org
Coumarin (parent compound)HeLa (Cervical Cancer)54.2 nih.gov

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. nih.gov Coumarin derivatives have been shown to trigger apoptosis in cancer cells through multiple pathways. nih.govfrontiersin.org This process is often characterized by morphological changes, DNA fragmentation, and the activation of a cascade of enzymes called caspases. nih.gov

Studies have revealed that coumarins can initiate apoptosis by modulating the levels of the Bcl-2 family of proteins, which are critical regulators of this process. nih.gov Specifically, they can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of pro-apoptotic proteins like Bax. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov This event, in turn, activates initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3. frontiersin.orgareeo.ac.ir Activated caspase-3 is responsible for cleaving various cellular substrates, ultimately leading to the dismantling of the cell. nih.govnih.gov

For example, the parent compound coumarin was found to induce apoptosis in HeLa cells by promoting the release of cytochrome c and activating caspase-3. nih.gov Similarly, a nitro-coumarin derivative, 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one, was reported to induce apoptosis in colon cancer cells. frontiersin.org Another study showed that the coumarin derivative Pulchrin A activated caspase-3 and caspase-9 in human ovarian cancer cells. frontiersin.org A silver(I) complex of 4-hydroxy-3-nitro-coumarin was also found to cause cell death through apoptosis, as evidenced by the activation of caspase-3 and -9. nih.gov

Targeting of Specific Enzymes and Signaling Pathways

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are vital for processes like DNA replication and transcription. nih.gov Topoisomerase I (Top1) is a well-established target for anticancer drugs. benthamdirect.com These inhibitors function by trapping the enzyme-DNA covalent complex, which leads to lethal double-strand breaks when the replication machinery collides with this trapped complex. nih.gov

While direct studies on this compound as a Top1 inhibitor are not detailed in the search results, related compounds have shown this activity. Synthesized N-heterocycles fused to a coumarin core, which can be derived from 4-aminocoumarins, have been reported to display Topoisomerase I inhibitory activity. benthamdirect.com This suggests that the 4-aminocoumarin scaffold can be a precursor for developing Top1 inhibitors. benthamdirect.com For instance, certain benz[f]indole-4,9-dione analogs, which are structurally distinct but also represent quinone-based structures, were found to have selective inhibitory activity against topoisomerase I. nih.gov

Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of polyunsaturated fatty acids. nih.gov The 15-lipoxygenase-1 (15-LOX-1) enzyme, in particular, has been implicated in inflammation and various diseases, including cancer. nih.govnih.gov Therefore, inhibitors of 15-LOX-1 are being investigated as potential therapeutic agents. nih.gov

Research has shown that coumarin derivatives can act as inhibitors of human 15-LOX-1. A study involving a series of synthesized hydroxycoumarins and their derivatives found that they could inhibit the enzyme. nih.gov Among the tested compounds, a 7-methoxy-3-hydroxycoumarin derivative showed potent inhibitory activity. nih.gov The study suggested that the electronic properties of the substituents on the coumarin ring are major factors in their inhibitory potency. nih.gov

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that governs cell division. A common strategy for many anticancer drugs is to disrupt this cycle, causing cells to arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), which can prevent their proliferation and may lead to apoptosis. semanticscholar.orgmdpi.com

Coumarin and its derivatives have been shown to induce cell cycle arrest in various cancer cell lines. semanticscholar.orgnih.govmdpi.com For example, the parent compound coumarin caused G0/G1 arrest in human cervical cancer HeLa cells. nih.gov This arrest was associated with a decrease in the expression of G0/G1-associated proteins. nih.gov Other coumarin derivatives have been found to induce arrest at the G2/M phase. frontiersin.orgmdpi.com For instance, a specific 4-substituted coumarin derivative was shown to cause human ovarian cancer cells to stagnate in the G2/M phase. frontiersin.org Similarly, certain halogenated coumarins induced a slight increase in the G2/M phase population in TPC-1 thyroid cancer cells, which could contribute to their cytotoxic effects. semanticscholar.org This ability to halt cell cycle progression represents another key aspect of the anticancer activity of the coumarin scaffold. mdpi.com

Antimicrobial Efficacy Against Pathogenic Microorganisms

Coumarin derivatives, including those with a 4-amino substituent and a 3-nitro group, have demonstrated a wide range of antimicrobial activities against various pathogenic bacteria and fungi. ontosight.airesearchgate.netchemicalpapers.com

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Studies on 4-(alkylamino)-3-nitrocoumarins have shown notable, though often strain-selective, activity against both Gram-positive and Gram-negative bacteria. researchgate.net In a screening of a library of nine such compounds, the activity was generally more pronounced against Gram-negative strains. researchgate.net Salmonella enteritidis was identified as a particularly susceptible Gram-negative bacterium among both standard strains and clinical isolates. researchgate.net

In other research, a series of 4-aminosubstituted 3-nitrocoumarins were synthesized and evaluated for their in vitro antimicrobial activity against thirteen bacterial strains. chemicalpapers.com The results ranged from inactive to moderately active, with one compound, (4-[(5-Chloropyridin-2-yl)amino]-3-nitro-2H-chromen-2-one), showing activity against Klebsiella pneumoniae comparable to tetracycline. chemicalpapers.com

Derivatives of 4-hydroxycoumarin (B602359) have also been investigated. scielo.br Certain synthesized compounds demonstrated significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Salmonella typhimurium. scielo.br Specifically, compounds (Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione, 3-(4-hydroxy-3-methoxybenzylidene)-6-nitrochroman-2,4-dione, and 3-(4-(dimethylamino)benzylidene)-6-nitrochroman-2,4-dione were highly active against S. aureus. scielo.br Meanwhile, 3-((5-nitrofuran-2-yl)methylene)-6-nitrochroman-2,4-dione and 3-(3-hydroxy-4-methoxybenzylidene)-6-nitrochroman-2,4-dione showed good activity against S. typhimurium. scielo.br

It is worth noting that some carbazole (B46965) derivatives with a benzylamino group have also been found to be more effective against Gram-positive bacteria than Gram-negative strains. mdpi.com

Table 1: Antibacterial Activity of Selected Coumarin Derivatives

CompoundBacterial StrainActivityReference
(4-[(5-Chloropyridin-2-yl)amino]-3-nitro-2H-chromen-2-one)Klebsiella pneumoniaeSimilar to tetracycline chemicalpapers.com
(Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dioneStaphylococcus aureusHigh scielo.br
3-(4-hydroxy-3-methoxybenzylidene)-6-nitrochroman-2,4-dioneStaphylococcus aureusHigh scielo.br
3-(4-(dimethylamino)benzylidene)-6-nitrochroman-2,4-dioneStaphylococcus aureusHigh scielo.br
3-((5-nitrofuran-2-yl)methylene)-6-nitrochroman-2,4-dioneSalmonella typhimuriumGood scielo.br
3-(3-hydroxy-4-methoxybenzylidene)-6-nitrochroman-2,4-dioneSalmonella typhimuriumGood scielo.br

Antifungal Activity Against Fungal Pathogens

Derivatives of 4-(alkylamino)-3-nitrocoumarin have demonstrated significant antifungal properties. researchgate.net In one study, these compounds showed a broad spectrum of activity, with particularly low minimum inhibitory concentrations (MIC) against the pathogenic yeast Candida albicans. researchgate.netresearchgate.net Some compounds in this class exhibited very pronounced strain-selective activity, with MIC values as low as 0.04 nmol/ml (12 ng/ml) against C. albicans. researchgate.net

Other research on 4-amino coumarin-based derivatives has also shown broad-spectrum antifungal activity against various plant pathogenic fungi, including Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. nih.govmdpi.com The antifungal activity of coumarins is known to be highly dependent on their structure. cabidigitallibrary.org

A series of new coumarin derivatives were synthesized and tested against three fungal/yeast strains, showing a range of activity from inactive to moderately active. chemicalpapers.com

Investigations into Microbial Resistance Mechanisms

The development of resistance to antimicrobial agents is a significant challenge. nih.gov Bacteria can develop resistance through several mechanisms, including limiting the uptake of a drug, modifying the drug's target, inactivating the drug, and actively pumping the drug out of the cell (efflux). nih.govnih.gov Gram-negative bacteria can utilize all four of these mechanisms. nih.gov

For coumarin derivatives, one potential mechanism of resistance could be the formation of biofilms by microorganisms. chiet.edu.eg Biofilms are a major contributor to antibiotic resistance. chiet.edu.eg Some coumarin derivatives have been shown to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli. chiet.edu.eg

Another key resistance mechanism, particularly against β-lactam antibiotics, is the production of β-lactamase enzymes which hydrolyze the antibiotic. nih.gov While the direct interaction of this compound with these resistance mechanisms is not yet fully elucidated, the broad-spectrum activity of coumarin derivatives suggests they may act on various cellular targets, potentially circumventing some common resistance pathways. researchgate.netchemicalpapers.com

Antioxidant Properties and Radical Scavenging Capabilities

Coumarin derivatives are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals. ontosight.aiontosight.airesearchgate.net The antioxidant activity of these compounds is closely linked to their chemical structure. researchgate.net

In vitro studies have demonstrated the free radical scavenging activity of various coumarin derivatives. researchgate.netencyclopedia.pubnih.gov For instance, a derivative of 4-hydroxy-3-acetylcoumarin showed pronounced antioxidant power. researchgate.net The presence of electron-donating groups is believed to enhance the antioxidant capacity by stabilizing the resulting oxygen-centered radical. encyclopedia.pub

While specific data on the antioxidant properties of this compound is limited, the general antioxidant potential of the coumarin scaffold is well-established. ontosight.aiontosight.airesearchgate.net

Enzyme Inhibition Studies

Coumarin derivatives have been investigated for their ability to inhibit various enzymes. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system and are targets for the treatment of neurodegenerative and depressive disorders. nih.govresearchgate.net Several coumarin derivatives have been identified as potent and selective inhibitors of MAO. nih.govgrafiati.com

Research on 3-phenylcoumarin (B1362560) derivatives has shown that most of these compounds preferentially inhibit MAO-B, with IC50 values in the micromolar to nanomolar range. nih.gov The substitution pattern on the coumarin and phenyl rings significantly influences the inhibitory activity and selectivity. nih.gov For example, 6-chloro-3-(3'-methoxyphenyl)coumarin was found to be a highly potent and selective MAO-B inhibitor. nih.gov

While direct studies on this compound as an MAO inhibitor are not extensively available, related aminocoumarins and benzylamine (B48309) derivatives have shown MAO inhibitory activity. nih.gov For instance, some benzylamine-sulfonamide derivatives have been identified as selective MAO-B inhibitors. nih.gov The benzylamino moiety is thought to contribute to strong interactions with the active site of the MAO-B enzyme. nih.gov Furthermore, some coumarin-rasagiline hybrids have been evaluated for their MAO-B inhibitory properties. nih.gov

Cholinesterase Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. Coumarin derivatives have been identified as potential inhibitors of these enzymes. researchgate.netnih.gov

Research into a series of coumarin-3-carboxamide-N-morpholine hybrids has provided insights into the structure-activity relationships for cholinesterase inhibition. nih.gov In vitro screening of these compounds against AChE and BChE revealed that most derivatives exhibited potent inhibition of AChE, while their activity against BChE was more moderate. nih.gov

One of the most active compounds in this series was N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (a propylmorpholine derivative with an unsubstituted coumarin ring), which was 1.78 times more potent than the reference drug rivastigmine (B141) against AChE. nih.gov Another compound, 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (an ethylmorpholine derivative with a 6-bromo substituted coumarin ring), showed inhibitory activity against BChE that was comparable to rivastigmine. nih.gov Kinetic and molecular docking studies of the most potent AChE inhibitor from this series suggested that it binds to both the catalytic and peripheral anionic sites of the enzyme. nih.gov While these compounds are not direct analogues of this compound, their activity highlights the potential of the coumarin scaffold in designing effective cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected Coumarin-3-carboxamide-N-morpholine Hybrids Data sourced from in vitro studies. nih.gov

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g)1.34 ± 0.1222.46 ± 1.25
6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (5d)5.12 ± 0.288.91 ± 0.54
Rivastigmine (Reference)2.38 ± 0.157.55 ± 0.41

Anxiolytic-Like Effects in Preclinical Models

The potential of 4-alkylamino-3-nitrocoumarins as anxiolytic agents has been explored in preclinical studies. researchgate.netnih.gov Research involving this compound and two other derivatives (4-(sec-butylamino)-3-nitro-2H-chromen-2-one and 4-(hexadecylamino)-3-nitro-2H-chromen-2-one) demonstrated noteworthy anxiolytic-like effects in male BALB/c mice. nih.gov

These investigations utilized a battery of established behavioral tests for anxiety, including the light/dark box test and the open-field test. nih.govnih.gov

In the light/dark test, an increase in time spent in the light compartment is indicative of an anxiolytic effect. All three tested 4-alkylamino-3-nitrocoumarin derivatives, including the benzylamino variant, showed a dose-dependent increase in the time mice spent in the illuminated section of the apparatus. nih.gov Similarly, in the open-field test, anxiolytic compounds tend to reduce fear-induced behaviors. nih.gov The coumarin derivatives demonstrated anxiolytic-like activity in this model as well. nih.gov

Notably, the derivatives 4-(sec-butylamino)-3-nitro-2H-chromen-2-one and 4-(hexadecylamino)-3-nitro-2H-chromen-2-one were identified as potential "true anxiolytics" at the lowest tested dose, as they produced anxiolytic effects in three different tests without inducing sedation. nih.gov These findings suggest that the 3-nitrocoumarin core is a promising scaffold for the further development of novel anti-anxiety agents. researchgate.netnih.gov

Table 2: Summary of Preclinical Anxiolytic-Like Activity of 4-Alkylamino-3-nitrocoumarin Derivatives Based on in vivo studies in BALB/c mice. nih.gov

CompoundTest ModelObserved Effect
This compoundLight/Dark Box TestNoteworthy anxiolytic-like effect
Open-Field TestNoteworthy anxiolytic-like effect
4-(sec-Butylamino)-3-nitro-2H-chromen-2-oneLight/Dark Box TestSignificant anxiolytic-like effect
Open-Field TestSignificant anxiolytic-like effect
4-(Hexadecylamino)-3-nitro-2H-chromen-2-oneLight/Dark Box TestSignificant anxiolytic-like effect
Open-Field TestSignificant anxiolytic-like effect

Structure Activity Relationship Sar Studies of 4 Benzylamino 3 Nitrocoumarin Derivatives

Impact of Substituent Variation at the 4-Position on Biological Activity

The substituent at the 4-position of the 3-nitrocoumarin (B1224882) core is a critical determinant of biological activity. Modifications at this site, particularly of the amino function, have been shown to significantly modulate the pharmacological profile of the resulting derivatives.

Research on a library of 4-(alkylamino)-3-nitrocoumarins revealed that the nature of the alkyl group profoundly influences antimicrobial activity. researchgate.net A key finding is that the lipophilic character of the substituent at position 4 is a crucial factor for activity, particularly for transport across biological membranes like the blood-brain barrier. researchgate.net For instance, derivatives with varying alkyl chains (e.g., sec-butylamino, hexadecylamino) displayed a wide spectrum of activity against gastrointestinal pathogens, with some compounds showing very low minimal inhibitory concentrations (MIC) against Candida albicans. researchgate.net This suggests that tuning the lipophilicity at this position can optimize antimicrobial potency.

Replacing the alkyl group with an aryl group (arylamino derivatives) also has a marked effect. Studies on 4-arylamino-3-nitrocoumarins have established a clear correlation between the identity of the aryl substituent and the resulting antimicrobial effects. internationalscholarsjournals.com The electronic properties and substitution pattern of the aryl ring directly impact the compound's ability to inhibit bacterial and fungal growth. Furthermore, N-substituted 4-amino-3-nitrocoumarins, where the nitrogen is part of an amino acid moiety, have been investigated for anticonvulsant properties, indicating that diverse functionalities at the 4-position can unlock varied therapeutic applications. nih.gov

4-Position Substituent TypeObserved Biological ActivityKey SAR InsightsReference(s)
Alkylamino (e.g., sec-butylamino)Antimicrobial (Gastrointestinal pathogens)Lipophilicity of the alkyl chain is crucial for activity and membrane transport. researchgate.net
Arylamino (e.g., p-tolylamino)Antimicrobial (Bacteria and Fungi)Electronic properties and substitution pattern of the aryl ring modulate potency. internationalscholarsjournals.com
Amino Acid EstersAnticonvulsantIntroduction of amino acid moieties can confer CNS activity. nih.gov

Role of the Nitro Group at the 3-Position in Biological Effects

The nitro (-NO₂) group at the 3-position is not a passive substituent; it is fundamental to the biological activity of this coumarin (B35378) class. nih.gov Its strong electron-withdrawing nature significantly influences the electronic distribution across the entire coumarin scaffold, impacting the molecule's reactivity and interaction with biological targets. ontosight.aisvedbergopen.com

The presence of the nitro group is essential for the bioactivity of many compounds, often acting as a bio-reductive group. svedbergopen.com In biological systems, the nitro group can undergo metabolic reduction to produce reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, and ultimately reactive oxygen and nitrogen species (ROS/RNS). svedbergopen.com These reactive intermediates can exert cytotoxic effects on pathogens, which is believed to be a key part of the antimicrobial mechanism of action for nitroaromatic compounds. svedbergopen.com

In the context of 3-nitrocoumarins, this bio-reductive activation is critical. QSAR studies have highlighted that descriptors related to the hydrolytic instability of the compounds, which is influenced by the electron-withdrawing nitro group, are highly ranked in models predicting antimicrobial activity. nih.gov This suggests that the nitro group makes the coumarin ring more susceptible to nucleophilic attack or hydrolysis, which may be a necessary step for activation or interaction with a target enzyme. The synthesis of these compounds often starts from 4-hydroxycoumarin (B602359), with nitration being a key step to install this vital functional group before subsequent modification at the 4-position. internationalscholarsjournals.comgoogle.com

Influence of Benzyl (B1604629) Ring Substitutions on Potency and Selectivity

While the benzylamino moiety itself is a key feature, further substitutions on the benzyl ring offer a powerful strategy for fine-tuning the biological activity, potency, and selectivity of 4-benzylamino-3-nitrocoumarin derivatives.

The introduction of substituents on the aromatic ring of the 4-amino moiety can significantly alter the compound's electronic and steric properties, thereby affecting its binding affinity to target molecules. For example, the synthesis of 4-[(4-methoxybenzyl) amino]-3-nitro-2H-chromen-2-one introduces a methoxy (B1213986) group onto the benzyl ring. researchgate.netgrafiati.com This substitution can influence activity by altering properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability.

Drawing parallels from broader studies on 4-arylamino-3-nitrocoumarins, it is evident that both electron-donating and electron-withdrawing groups on the aryl ring can modulate antimicrobial efficacy. internationalscholarsjournals.com A QSAR study on related compounds concluded that 4-aminoaryl substituted derivatives had the greatest potential to be effective antimicrobial agents. internationalscholarsjournals.com The specific position and nature of the substituent (e.g., chloro, bromo, nitro, methyl) on the aryl ring lead to a range of activities against different pathogens, underscoring the importance of this substitution for achieving target selectivity. internationalscholarsjournals.com

Benzyl/Aryl Ring SubstituentPotential Impact on ActivityExample Compound ClassReference(s)
Methoxy (-OCH₃)Alters electronic properties and hydrogen bonding potential.4-[(4-methoxybenzyl)amino]-3-nitrocoumarins researchgate.net, grafiati.com
Halogens (e.g., -Cl, -Br)Increases lipophilicity and can act as a hydrogen bond acceptor.4-(halo-arylamino)-3-nitrocoumarins internationalscholarsjournals.com
Methyl (-CH₃)Increases lipophilicity and provides steric bulk.4-(p-tolylamino)-3-nitrocoumarins internationalscholarsjournals.com, researchgate.net
Nitro (-NO₂)Strong electron-withdrawing group, significantly alters electronics.4-(nitro-arylamino)-3-nitrocoumarins internationalscholarsjournals.com

Correlation between Molecular Geometry and Biological Functionality

The three-dimensional structure and conformational flexibility of this compound derivatives are intrinsically linked to their biological function. Varying the substituents, particularly at the 4-position, leads to different preferred molecular conformations, which in turn has a profound impact on biological activity. researchgate.net

Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the spatial orientation of the substituents. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments on 4-arylamino-3-nitrocoumarins have provided insights into the through-space proximity of protons on the arylamino substituent and the coumarin core. researchgate.net These correlations help define the preferred conformation of the molecule in solution, which is critical for understanding how it fits into a biological target's binding site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on 3-nitrocoumarins and related derivatives to understand the molecular properties that govern their antimicrobial and anticancer effects and to predict the activity of novel compounds. nih.govnih.gov

A key QSAR study on the antimicrobial activity of 33 different 3-nitrocoumarin derivatives against C. albicans and S. aureus utilized various molecular descriptors calculated from semiempirical and density functional theory (DFT). nih.gov The study employed machine learning models, including random forests (RF) and genetic algorithms (GA) coupled with support vector machines (SVM), to build predictive models. nih.gov The results indicated that descriptors related to hydrolytic instability were crucial for activity against both microorganisms. However, the models also revealed that the mechanisms of action likely differ between the bacterial and fungal species, as evidenced by the different sets of descriptors selected for each. nih.gov

Other QSAR studies on different classes of coumarins have also proven successful. For example, a GA-Multiple Linear Regression (MLR) model for 4-substituted coumarins as anticancer agents showed good predictive power (r² = 0.692). nih.gov Similarly, a QSAR model for coumarin-based MAO-B inhibitors achieved a very high correlation (R² = 0.93), demonstrating the utility of these models in designing potent enzyme inhibitors. journaljpri.com These studies collectively show that QSAR is a valuable approach for the rational design of new this compound derivatives with optimized biological activity.

QSAR Study FocusModel(s) UsedKey Findings / DescriptorsReference(s)
Antimicrobial 3-NitrocoumarinsRF, GA-SVM, kNNDescriptors related to hydrolytic instability are critical for activity. Different mechanisms against S. aureus and C. albicans. nih.gov
Anticancer 4-Substituted CoumarinsGA-MLRDeveloped a predictive linear model with good correlation (r² = 0.692). nih.gov
MAO-B Inhibitory CoumarinsMM-PB, 3D-QSARAchieved high correlation (R² = 0.93) between computed binding energies and experimental activity. journaljpri.com
Antifungal Aminocoumarins3D-QSAR, Molecular DockingUsed to reveal the underlying antifungal mechanisms, targeting enzymes like succinate (B1194679) dehydrogenase. researcher.life

Rational Design and Medicinal Chemistry Approaches for 4 Benzylamino 3 Nitrocoumarin Scaffolds

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical entity that shows promising biological activity and serves as the foundation for developing a new drug. solubilityofthings.com The identification of a suitable lead is a critical first step in the drug discovery pipeline. For the 4-benzylamino-3-nitrocoumarin scaffold, lead compounds are often identified through the screening of compound libraries or by modifying existing molecules with known biological activity.

Once a lead is identified, optimization strategies are employed to enhance its efficacy, selectivity, and pharmacokinetic properties. These strategies often involve systematic modifications to the lead's chemical structure. For coumarin (B35378) derivatives, this can include altering substituents on the coumarin ring or on the amino group at the 4-position. For instance, in a series of 4-aminocoumarin (B1268506) derivatives, the introduction of a 4-methyl substituted phenyl ring was found to be crucial for potent urease inhibitory activity. researchgate.net

Optimization efforts also focus on improving the synthetic accessibility of the compounds. Efficient, high-yield synthetic routes are crucial for generating a library of analogs for structure-activity relationship (SAR) studies. For example, one-pot multi-component reactions have been developed for the synthesis of various 4-aminocoumarin derivatives, providing a streamlined approach to creating diverse chemical libraries. researchgate.net

Target-Based Drug Design Methodologies

Target-based drug design (TBDD) is a prominent strategy in modern drug discovery where a therapeutic agent is designed to interact with a specific, known biological target, such as a receptor or an enzyme. nih.govresearchgate.net This approach relies on a deep understanding of the three-dimensional structure of the target and its mechanism of action.

For coumarin-based compounds, TBDD has been successfully applied to identify inhibitors for a variety of enzymes. For example, certain coumarin derivatives have been designed to target acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In the context of this compound and its analogs, a target-based approach would involve identifying a specific protein that the compound modulates to exert its biological effect. For instance, if the anticancer activity of a this compound derivative is mediated by the inhibition of a particular kinase, TBDD would be used to design new analogs with improved binding affinity and selectivity for that specific kinase.

The process typically involves the use of high-resolution structural data of the biological target, obtained through techniques like X-ray crystallography or NMR spectroscopy, to guide the design of complementary ligands. researchgate.net

Computational Drug Design Techniques

Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. These techniques allow for the rapid in silico assessment of large numbers of molecules, saving time and resources.

Virtual Screening for Ligand Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through either ligand-based or structure-based approaches. In ligand-based virtual screening, a model is built based on a set of known active molecules, and this model is then used to screen for other compounds with similar properties.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the biological target to dock and score potential ligands. For coumarin derivatives, virtual screening has been used to identify potential inhibitors for various targets. For example, a pharmacophore-based virtual screening approach was used to identify novel DNA gyrase B inhibitors with a benzoxazine (B1645224) acetamide (B32628) scaffold, a class of compounds that shares some structural similarities with aminocoumarins. nih.gov

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rasayanjournal.co.in It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

For 4-aminocoumarin derivatives, molecular docking studies have provided valuable insights into their mechanism of action. For instance, in a study of novel 4-aminocoumarin derivatives as urease inhibitors, molecular docking revealed that the most active compounds interacted with the nickel ions and key amino acid residues in the active site of the urease enzyme. nih.gov Similarly, docking studies of 4-amino coumarin-based derivatives with succinate (B1194679) dehydrogenase (SDH) showed that a potent inhibitor was completely locked into the enzyme's cavity, forming a crucial hydrogen bond with the amino acid residue TYR58. nih.gov In another study, docking of 4-aminocoumarin derivatives with the epidermal growth factor receptor (EGFR) was performed to understand their potential anticancer activity. researchgate.net

These computational predictions of binding interactions are crucial for understanding structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Fragment-Based Drug Design Principles Applied to Coumarins

Fragment-based drug design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. bohrium.com

This approach has been successfully applied to the development of coumarin-based inhibitors. In one study, a fragment-based approach was used to improve the potency and selectivity of coumarin inhibitors of factor XIIa, a target for thrombosis. bohrium.com The researchers screened a library of fragments, identified those that bound to the S1 pocket of the enzyme, and then merged these fragments with the coumarin scaffold to generate potent nanomolar inhibitors. bohrium.com

A similar principle has been applied in the design of acetylcholinesterase inhibitors, where an edrophonium-like moiety was conjugated with a hydroxycoumarin through a polymethylene bridge in a fragment-based design approach. frontiersin.org This strategy of combining pharmacophoric fragments can lead to the development of highly potent and selective drug candidates.

Molecular Modification Approaches for Enhanced Efficacy

Molecular modification, or lead optimization, is the process of chemically altering a lead compound to improve its therapeutic properties. This can involve modifying various parts of the molecule to enhance its potency, reduce its toxicity, and improve its pharmacokinetic profile.

For the this compound scaffold, molecular modifications can be made at several positions. The substituents on the benzyl (B1604629) ring can be varied to explore the effects of electronic and steric properties on activity. The nitro group at the 3-position is a key feature that can also be modified or replaced. Furthermore, substitutions on the coumarin nucleus itself can be explored.

For example, in a series of 4-amino coumarin derivatives designed as antifungal agents, flexible groups were installed at the 7-hydroxy position to improve their fit within the target site of succinate dehydrogenase. nih.gov This modification led to an enhancement in antifungal activity. In another example, the synthesis of various 4-substituted-3-nitrobenzamide derivatives and their evaluation for anti-tumor activity highlighted the importance of the substituent at the 4-position for potent inhibitory effects. researchgate.net

These examples demonstrate that systematic molecular modifications, guided by structure-activity relationship studies and computational modeling, are a powerful strategy for enhancing the therapeutic potential of the this compound scaffold.

Emerging Applications and Future Research Directions

Development as Fluorescent Probes and Labels in Biological Systems

The inherent fluorescence of the coumarin (B35378) core is a key feature driving the development of 4-benzylamino-3-nitrocoumarin and its analogs as molecular probes. The sensitivity of their emission properties to the local microenvironment makes them suitable candidates for sensing and imaging within complex biological systems.

Derivatives of coumarin are well-established as fluorescent molecules. For instance, certain nitrocoumarin compounds are known to become fluorescent upon reduction, a property that has been harnessed to detect microorganisms. google.com The fluorescence of coumarin-based probes can be modulated by various analytes, leading to "turn-on" or "turn-off" sensing mechanisms. For example, a probe based on a 4-hydroxycoumarin (B602359) fluorophore was developed for the highly sensitive and selective detection of hydrazine, exhibiting a distinct color change and a low detection limit. researchgate.netbohrium.com

The benzylamino and nitro substituents on the this compound structure are expected to significantly influence its spectral properties, including absorption and emission maxima, quantum yield, and Stokes shift. These groups can alter the electron density of the coumarin ring system, making the molecule's fluorescence potentially responsive to factors like pH, polarity, and the presence of specific ions or biomolecules. Future research will likely focus on characterizing these photophysical properties and exploiting them to design targeted fluorescent labels for specific cellular components or to develop sensitive probes for detecting biologically relevant species.

Potential in Material Science: Optical Brighteners, Laser Dyes, and NLO Chromophores

The application of coumarin derivatives extends into material science, where their optical properties are highly valued. specialchem.com They have been investigated for use as optical brightening agents, laser dyes, and nonlinear optical (NLO) chromophores.

Optical Brighteners: Also known as fluorescent whitening agents, these compounds absorb light in the ultraviolet region and re-emit it in the blue portion of the visible spectrum, leading to a whiter appearance of materials. Coumarin derivatives have been developed for this purpose, particularly for synthetic fibers like polyester, to produce brilliant whitening effects with good light fastness. specialchem.comgoogle.com The strong fluorescence of this compound suggests its potential utility in this area.

Laser Dyes: Specific coumarin derivatives, particularly those with an amino group in the 7-position, are known to be efficient and stable laser dyes, especially in the blue-green region of the spectrum. google.com These dyes are crucial components in tunable lasers used in spectroscopy and other scientific applications. ucla.edu The structural features of this compound could be adapted to create novel dyes with desirable lasing properties.

Nonlinear Optical (NLO) Chromophores: NLO materials are essential for advanced photonic technologies, including optical communications and data processing. kneopen.com Organic molecules with large hyperpolarizabilities, arising from a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, are promising candidates for NLO materials. researchgate.netdtic.mil The structure of this compound, featuring the electron-donating benzylamino group and the electron-withdrawing nitro group on the conjugated coumarin core, fits the design principles for a D-π-A type NLO chromophore. Research into related organic systems has shown that this molecular architecture can lead to significant third-order NLO properties, making them suitable for applications in optical switching and limiting. frontiersin.org

Table 1: Potential Material Science Applications of Coumarin Derivatives

ApplicationRelevant Coumarin ClassKey Properties
Optical Brighteners General CoumarinsStrong UV absorption, intense blue fluorescence, high light fastness. google.com
Laser Dyes 7-AminocoumarinsHigh fluorescence quantum yield, photochemical stability, broad tunability. google.com
NLO Chromophores D-π-A Substituted CoumarinsLarge molecular hyperpolarizability, thermal stability. kneopen.comfrontiersin.org

Role in the Design of Multi-Target Therapeutics

The coumarin nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. iajesm.inresearchgate.net The 4-amino-3-nitrocoumarin framework, in particular, has been a subject of interest for developing therapeutic agents. The ability to modify substituents at the 4-amino position allows for the tuning of biological activity and the potential design of multi-target drugs.

For instance, 3-nitrocoumarin (B1224882) itself has been identified as an inhibitor of phospholipase C, an enzyme involved in crucial calcium signaling pathways. medchemexpress.com This inhibition affects cellular processes and can lead to growth inhibition in certain organisms. medchemexpress.com The introduction of the benzylamino group at the 4-position could modulate this activity or introduce new interactions with other biological targets. The pleiotropic nature of 4-substituted-3-nitrocoumarins makes them attractive candidates for further investigation and modification in the search for novel therapeutics. researchgate.net Future research may focus on screening this compound against a panel of disease-relevant enzymes and receptors to uncover its potential as a multi-target therapeutic agent.

Advances in Synthetic Accessibility and Sustainability

The practical application of this compound hinges on its efficient and sustainable synthesis. The key precursor, 4-chloro-3-nitrocoumarin (B1585357), is readily prepared from 4-hydroxycoumarin. researchgate.net The final step typically involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by benzylamine (B48309). researchgate.netresearchgate.net

Recent years have seen a significant shift towards "green chemistry" principles in the synthesis of coumarin derivatives to minimize environmental impact. benthamdirect.comeurekaselect.com These approaches aim to reduce the use of hazardous reagents and energy-intensive processes. iajesm.in

Key green synthetic strategies applicable to coumarin synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents. nih.gov

Alternative Energy Sources: Employing microwave or ultrasound irradiation to accelerate reactions and improve yields. benthamdirect.comeurekaselect.com

Biocatalysis: Utilizing enzymes to catalyze reactions under mild conditions, offering high selectivity and reducing toxic byproducts. iajesm.in

Solvent-Free Reactions: Performing reactions without a solvent, which simplifies workup and reduces waste. rsc.org

These sustainable methods, such as those employing task-specific ionic liquids that can be recycled and reused, are being adapted for classical coumarin syntheses like the Pechmann and Knoevenagel condensations. nih.govrsc.org Applying these green principles to the synthesis of this compound and its precursors will be crucial for its future development and large-scale production. iajesm.inbenthamdirect.com

Table 2: Comparison of Synthetic Methodologies for Coumarin Derivatives

MethodConditionsAdvantages
Conventional Synthesis Often requires harsh reagents, high temperatures, organic solvents.Well-established and versatile.
Green Synthesis Mild conditions, use of eco-friendly solvents/catalysts, alternative energy sources. benthamdirect.comeurekaselect.comReduced environmental impact, improved energy efficiency, potentially higher yields and purity. benthamdirect.com

Integration of Advanced Spectroscopic and Computational Techniques in Discovery Pipelines

Modern drug discovery and materials development rely heavily on the integration of advanced analytical and computational methods. For a molecule like this compound, these techniques are invaluable for elucidating its structure, understanding its properties, and predicting its behavior.

Spectroscopic Techniques: A comprehensive spectroscopic characterization is the foundation for understanding the molecule. This includes one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for unambiguous structure determination. researchgate.net Techniques like Fourier-Transform Infrared (FT-IR), Raman, and UV-Visible spectroscopy provide insights into the vibrational modes and electronic transitions within the molecule. nveo.org Mass spectrometry confirms the molecular weight and fragmentation patterns. nih.gov

Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying coumarin derivatives. nveo.orgnih.gov DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformation. nveo.org

Calculate quantum-chemical properties, such as the distribution of electron density and molecular orbital energies (HOMO-LUMO). nveo.org

Simulate vibrational and electronic spectra to aid in the interpretation of experimental data. nveo.org

Predict properties like nonlinear optical activity.

By combining detailed spectroscopic analysis with high-level computational modeling, researchers can establish a robust structure-property relationship for this compound. This integrated approach accelerates the discovery process by enabling the rational design of new derivatives with optimized properties for specific applications, from fluorescent probes to novel therapeutics. nveo.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Benzylamino-3-nitrocoumarin, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is often employed: (1) Nitration of 4-hydroxycoumarin derivatives at the 3-position using mixed acid (HNO₃/H₂SO₄), followed by (2) benzylamination via nucleophilic substitution. Reaction optimization should include monitoring temperature (e.g., 0–5°C for nitration to avoid over-nitration) and solvent selection (e.g., DMF for benzylamination to enhance nucleophilicity). Purity validation via HPLC (≥98%) is critical, as impurities may arise from incomplete nitration or competing O-benzylation .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the benzylamino group (δ ~4.5 ppm for NH and δ ~130–140 ppm for aromatic carbons) and nitro group positioning (meta to coumarin’s lactone ring).
  • UV-Vis Spectroscopy : Compare λmax with structurally similar nitro-coumarins (e.g., 3-nitro-4-hydroxycoumarin derivatives typically show λmax ~290–310 nm in ethanol) .
  • HPLC-MS : Resolve discrepancies in molecular ion peaks ([M+H]+) by using reverse-phase C18 columns with acetonitrile/water gradients. Contradictions in retention times may indicate isomerization or residual solvents .

Q. What solvents are suitable for dissolving this compound in biological assays, and how does solubility impact experimental reproducibility?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For in vitro studies, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity). Pre-filter (0.22 μm) to remove particulates that may interfere with absorbance/fluorescence readings .

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